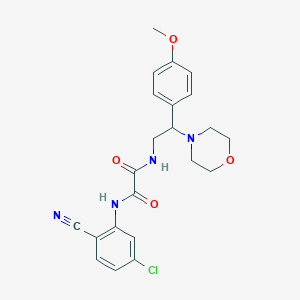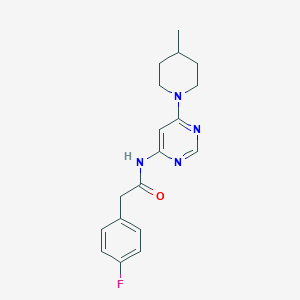
2-(4-fluorophenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase c-Met. It has shown potential in preclinical studies as a therapeutic agent for various types of cancer, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma.
Wissenschaftliche Forschungsanwendungen
Antihistamine Activity
This compound, also known as Mizolastine, is a potent antihistamine used to treat allergic conditions. It acts as a histamine H1 receptor antagonist with an IC50 of 47 nM, making it effective for treating conditions like urticaria (hives) and rhinitis (nasal allergies) .
Anti-inflammatory Properties
Beyond its antihistamine action, Mizolastine also exhibits anti-inflammatory properties . It can inhibit the production of leukotrienes, which are inflammatory mediators, thereby reducing swelling and providing relief from inflammation associated with allergic reactions .
Treatment of Chronic Allergic Rhinitis
The compound is clinically used for the treatment of chronic allergic rhinitis . This includes both seasonal allergic rhinitis, commonly known as hay fever, and perennial allergic rhinitis, which occurs year-round .
Urticaria Management
Mizolastine is particularly effective in the management of acute urticaria , offering rapid relief from hives and itching. It is considered a drug of choice for this condition due to its fast onset of action and long-lasting effects, which can persist for up to 24 hours .
Pharmaceutical Formulations
The stability of Mizolastine in pharmaceutical formulations is noteworthy. It can be formulated into tablets, capsules, powders, and granules for oral administration. The compound’s stability against degradation products like lactone and oxidation products is a significant advantage in pharmaceutical manufacturing .
Research on Histamine Receptor Binding
Mizolastine serves as a valuable research tool in studying the binding and activity of histamine H1 receptors. Its specific binding affinity allows researchers to better understand the pharmacodynamics of histamine antagonists and their therapeutic potential .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Mizolastine, is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
Mizolastine acts as an antagonist at the Histamine H1 receptor . It binds to these receptors and blocks the action of histamine, a substance in the body that causes allergic symptoms. This results in a decrease in the typical symptoms of allergies such as itching, sneezing, and nasal congestion.
Biochemical Pathways
By blocking the Histamine H1 receptor, Mizolastine interferes with the normal function of histamine in the body. Histamine is involved in various physiological functions including the regulation of gastric acid, smooth muscle contraction, and the dilation of blood vessels. By inhibiting the action of histamine, Mizolastine can alleviate the symptoms of allergic reactions .
Result of Action
The result of Mizolastine’s action is a reduction in the symptoms of allergies. By blocking the action of histamine at the H1 receptor, it can reduce itching, sneezing, and nasal congestion, providing relief for individuals suffering from allergies .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-6-8-23(9-7-13)17-11-16(20-12-21-17)22-18(24)10-14-2-4-15(19)5-3-14/h2-5,11-13H,6-10H2,1H3,(H,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLFPUTYURDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

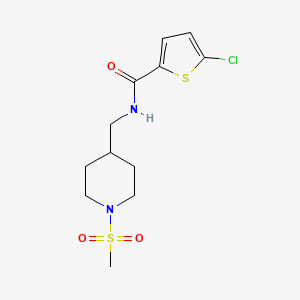

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)
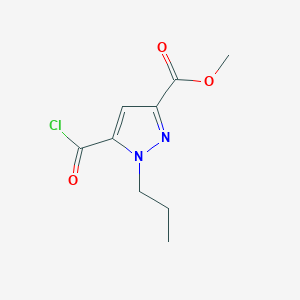
![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2363398.png)
![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)
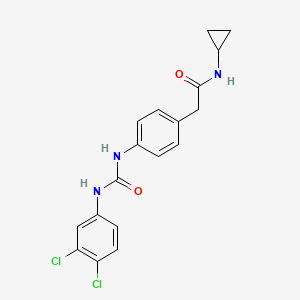

![N-(1-cyano-1-cyclopropylethyl)-2-[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2363408.png)
